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1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea

Early Discovery Chemical Probe Development Structure-Activity Relationship (SAR)

This compound addresses the need for an unencumbered chemical scaffold for original medicinal chemistry programs. Unlike characterized analogs, this piperidinyl-pyrimidine phenylurea carries no prior art restrictions, enabling proprietary SAR exploration without IP infringement risk. • Unencumbered scaffold: No annotated kinase inhibition in public databases-build your own proprietary dataset. • Physicochemical benchmark: MW 325.42 g/mol, clogP ~1.93, TPSA 63.05 Ų for HPLC/MS standardization. • Research chemical requiring full in-house characterization and synthetic elaboration before biological application.

Molecular Formula C18H23N5O
Molecular Weight 325.416
CAS No. 1797717-77-1
Cat. No. B2658665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea
CAS1797717-77-1
Molecular FormulaC18H23N5O
Molecular Weight325.416
Structural Identifiers
SMILESCC1=CC(=NC(=N1)CNC(=O)NC2=CC=CC=C2)N3CCCCC3
InChIInChI=1S/C18H23N5O/c1-14-12-17(23-10-6-3-7-11-23)22-16(20-14)13-19-18(24)21-15-8-4-2-5-9-15/h2,4-5,8-9,12H,3,6-7,10-11,13H2,1H3,(H2,19,21,24)
InChIKeyKEAMLRUFKOEHIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea Sourcing Challenges


1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea is a synthetic organic molecule classified as a phenylurea-substituted pyrimidine derivative. Its structure features a pyrimidine core substituted with a piperidine ring and a phenylurea moiety connected via a methylene linker. While registered by multiple chemical suppliers, its presence in authoritative databases is limited to physicochemical property listings, with no quantifiable bioactivity data deposited in primary repositories like ChEMBL or PubMed [1]. The compound is cataloged under the MeSH supplementary concept ADS-J13, a designation linked to early-stage research, further indicating a lack of established therapeutic or industrial application [2]. This absence of foundational data marks it as a research chemical requiring full characterization, rather than a ready-to-use tool.

Procurement Context
Uncharacterized phenylurea-pyrimidine scaffold; requires full in-house validation
Workflow Fit
De novo SAR exploration or physicochemical benchmark; not a ready-to-use probe
Selection Logic
Absence of prior art restrictions; value derives from unencumbered scaffold, not annotated activity

1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea: Procurement Risks of Unproven Analogs


Generic substitution among this compound's structural analogs is scientifically unjustifiable. The chemical class of piperidinyl-pyrimidine phenylureas contains regioisomers (e.g., CAS 1797081-69-6) and derivatives with distinct substituents (e.g., CAS 1798031-03-4) where even minor structural changes, such as the position of a methyl group or addition of a single halogen, can fundamentally alter molecular recognition, target affinity, and pharmacokinetic parameters [1]. Without published selectivity profiles, potency data, or even basic metabolic stability metrics for the unsubstituted phenyl core of CAS 1797717-77-1, any assumption of functional equivalence to a specific analog is baseless. Selecting an uncharacterized substitute introduces a high risk of experimental failure, project delays, and irreproducible results, making informed procurement based on documented performance the only viable strategy [2].

1
Regioisomer profile may shift
Analogs with methyl or halogen positional changes can alter molecular recognition; functional equivalence is unsupported.
2
Assay response context absent
No published potency, selectivity, or metabolic stability data exist for the unsubstituted phenyl core; any analog assumption is baseless.
3
MeSH misclassification risk
Incorrect pyrimidinone annotation indicates an unvalidated pharmacological profile; well-annotated alternatives should be preferred.

1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea: Evidence Gap


Absence of Comparator Differentiation

An exhaustive search of primary literature, patents, and authoritative databases like ChEMBL, BindingDB, and PubMed returned no quantitative, comparator-based evidence for 1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea. No assay data, potency values, or selectivity profiles could be identified to make a head-to-head or even cross-study comparison with any analog. The compound's primary association is with the MeSH term ADS-J13, which references a single paper from 2000 on a 'charged substrate' binding study that does not involve this specific molecule [1]. This represents a complete evidence gap, not merely a lack of superiority.

Absence of Comparator Data
Data to verify
No assay data, potency values, or selectivity profiles identified across ChEMBL, BindingDB, or PubMed
Complete evidence gap; cannot be prioritized over any analog based on performance
Speculative purchase for any application requiring documented biological activity
Early Discovery Chemical Probe Development Structure-Activity Relationship (SAR)

MeSH Classification Mismatch

The compound is indexed in MeSH under both 'Phenylurea Compounds' and 'Pyrimidinones', a dual classification that is structurally inconsistent with its chemical nature. The target compound is a pyrimidine, not a pyrimidinone (which contains a carbonyl group on the ring), suggesting its pharmacological classification stems from its conceptual link to the early ADS-J13 literature rather than from direct experimental profiling [1]. In contrast, structurally validated inhibitors in this chemical space, such as the DCN1 inhibitor N-2, are precisely classified and have detailed target engagement data, including IC50 values and co-crystal structures [2]. This bibliometric discrepancy is a red flag for procurement, indicating that the scaffold is not recognized in curated pharmacological databases, which heightens the risk of an uncharacterized interaction profile.

MeSH Classification Mismatch
Class-level
Target compound indexed as 'Pyrimidinone' despite lacking carbonyl; no annotated biological target vs. DCN1 inhibitor N-2 with validated target and co-crystal structure
Bibliometric discrepancy signals poorly characterized probe; biological effects unpredictable
Curated database annotation requires source-specific review
Chemical Biology Target Deconvolution Pharmacological Classification

1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea: Validated Application Scenarios


Negative Control for Kinase Selectivity Assays

Given its complete lack of annotated kinase inhibition in any public database, the compound could theoretically serve as a negative control in broad kinome profiling panels. However, this application is only valid after in-house counter-screening confirms no activity against the panel of interest, as its clean profile is not evidence-based but rather a consequence of missing data [1].

De Novo SAR Exploration Starting Point

Its 'blank slate' pharmacological profile makes this compound a potential starting scaffold for an original medicinal chemistry program. Procurement is solely justified for labs planning to invest in full synthetic elaboration, target fishing, and extensive in vitro profiling to create their own proprietary dataset. The value proposition is not in the compound itself but in the absence of prior art restrictions on an unencumbered chemical scaffold [1].

Physicochemical Profiling Reference Standard

The compound's well-defined molecular weight (325.42 g/mol), lipophilicity (clogP ~1.93), and topological polar surface area (TPSA 63.05 Ų) as calculated from its structure [2] make it a suitable internal standard for measuring HPLC retention times or mass spectrometry parameters of more complex analogs in a series. Its utility is purely as a physicochemical benchmark, with no biological inference implied.

Application
Selection Property
Validation Focus
Kinase panel negative control
Absence of annotated kinase inhibition
In-house counter-screening confirmation required
De novo SAR starting scaffold
Unencumbered chemical scaffold with no prior art claims
Full synthetic elaboration and target fishing required
Physicochemical reference standard
Defined MW, clogP, and TPSA values
HPLC retention time or MS parameter benchmarking
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